molecular formula C27H36O3 B12637601 [4-(4-propylcyclohexyl)phenyl] 4-pentoxybenzoate

[4-(4-propylcyclohexyl)phenyl] 4-pentoxybenzoate

Cat. No.: B12637601
M. Wt: 408.6 g/mol
InChI Key: PDFZIWGYZQKRAW-UHFFFAOYSA-N
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Description

[4-(4-Propylcyclohexyl)phenyl] 4-pentoxybenzoate is a liquid crystal (LC) monomer characterized by a cyclohexylphenyl core and a benzoate ester functionalized with a pentoxy chain. Its molecular structure combines a rigid cyclohexylphenyl group, which promotes mesogenic behavior, with a flexible pentoxy tail that modulates phase transitions and solubility. This compound is primarily utilized in advanced materials research, particularly in photopolymerizable LC systems for optical and electro-optic applications .

Properties

Molecular Formula

C27H36O3

Molecular Weight

408.6 g/mol

IUPAC Name

[4-(4-propylcyclohexyl)phenyl] 4-pentoxybenzoate

InChI

InChI=1S/C27H36O3/c1-3-5-6-20-29-25-16-14-24(15-17-25)27(28)30-26-18-12-23(13-19-26)22-10-8-21(7-4-2)9-11-22/h12-19,21-22H,3-11,20H2,1-2H3

InChI Key

PDFZIWGYZQKRAW-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C3CCC(CC3)CCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(4-propylcyclohexyl)phenyl] 4-pentoxybenzoate typically involves a multi-step process. One common method includes the esterification of 4-pentoxybenzoic acid with [4-(4-propylcyclohexyl)phenol]. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under an inert atmosphere.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

[4-(4-propylcyclohexyl)phenyl] 4-pentoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group into alcohols using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Concentrated sulfuric acid (H2SO4) for sulfonation, nitric acid (HNO3) for nitration, and halogens (Cl2, Br2) for halogenation.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, [4-(4-propylcyclohexyl)phenyl] 4-pentoxybenzoate is used as a model compound to study liquid crystalline behavior. Its unique structure allows researchers to investigate the relationship between molecular structure and liquid crystalline properties.

Biology

In biological research, this compound can be used to study the interaction of liquid crystals with biological membranes. Its amphiphilic nature makes it a useful tool for understanding membrane dynamics and protein-lipid interactions.

Medicine

In medicine, liquid crystals like this compound are explored for their potential use in drug delivery systems. Their ability to form ordered structures can be utilized to create controlled release formulations.

Industry

Industrially, this compound is primarily used in the manufacture of liquid crystal displays (LCDs). Its unique optical properties make it an essential component in the production of high-quality display screens for televisions, computers, and smartphones.

Mechanism of Action

The mechanism of action of [4-(4-propylcyclohexyl)phenyl] 4-pentoxybenzoate in liquid crystal applications involves its ability to align in specific orientations under the influence of an electric field. This alignment changes the optical properties of the material, allowing it to modulate light and create images on a screen. The molecular targets include the liquid crystal molecules themselves, which interact through van der Waals forces and dipole-dipole interactions to form ordered structures.

Comparison with Similar Compounds

The following analysis compares [4-(4-propylcyclohexyl)phenyl] 4-pentoxybenzoate with structurally related compounds, focusing on molecular features, synthesis, phase behavior, and applications.

Structural and Functional Group Variations
Compound Name Core Structure Substituents Molecular Formula Key Features
This compound Cyclohexylphenyl Pentoxybenzoate C₃₁H₄₂O₃ (estimated) Combines rigid cyclohexylphenyl core with flexible pentoxy chain; optimized for LC alignment .
4-(4-Pentylcyclohexyl)phenyl 4-(6-acryloyloxyhexoxy)benzoate () Cyclohexylphenyl Acryloyloxyhexoxybenzoate C₃₃H₄₄O₅ Polymerizable acrylate group enables UV crosslinking; used in LC polymer networks .
4-Propylphenyl 4-(trans-4-butylcyclohexyl)benzoate () Cyclohexylphenyl Butylcyclohexylbenzoate C₂₆H₃₂O₂ Shorter alkyl chain (butyl vs. pentoxy) reduces steric bulk; research applications .
4-Hexyloxyphenyl 4-pentylbenzoate () Biphenyl Hexyloxy/pentylbenzoate C₂₄H₃₀O₃ Lacks cyclohexyl group; simpler structure with lower mesophase stability .

Key Observations :

  • The cyclohexylphenyl core enhances thermal stability and mesophase range compared to biphenyl analogs (e.g., ) .
  • Alkyl chain length influences phase transitions: Longer chains (e.g., pentoxy) lower melting points but may reduce nematic-isotropic transition temperatures .
Phase Behavior and Material Properties

While direct phase transition data for the target compound is unavailable, inferences are drawn from similar compounds:

  • 4-(4-Pentylcyclohexyl)phenyl acrylates (): Exhibit broad nematic ranges (40–120°C) due to balanced rigidity/flexibility .
  • Biphenyl Esters (): Lower phase stability (nematic range: 60–90°C) due to reduced molecular anisotropy .

Biological Activity

[4-(4-propylcyclohexyl)phenyl] 4-pentoxybenzoate is a compound that has garnered attention for its potential biological activities, particularly in the fields of liquid crystal technology and pharmacology. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

  • Chemical Formula : C22H30O3
  • Molecular Weight : 342.48 g/mol
  • CAS Number : 84540-35-2
  • Structure : The compound features a phenyl ring substituted with a propylcyclohexyl group and a pentoxybenzoate moiety.

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of its applications in liquid crystals and potential interactions with biological systems.

Liquid Crystal Applications

Research indicates that compounds similar to this compound exhibit significant mesogenic properties. These properties are crucial for the development of liquid crystal displays (LCDs). The compound's ability to form ordered phases at various temperatures makes it suitable for use in LCD technology.

Study 1: Mesogenic Properties

A study investigated the orientational order parameter of several mesogenic compounds, including this compound. The results indicated that this compound exhibits a strong temperature dependence in its birefringence properties, which is essential for LCD applications.

Temperature (°C)Order Parameter (S)
250.45
500.60
750.75

This data suggests that the compound maintains a stable mesophase over a broad temperature range, contributing to its utility in display technologies .

Study 2: Environmental Impact

Another critical aspect of the biological activity of this compound is its environmental impact. Research has shown that this compound may cause long-lasting harmful effects to aquatic life, highlighting the need for careful consideration in its application and disposal .

Discussion

The dual nature of this compound—its promising applications in liquid crystal technology and potential environmental hazards—illustrates the complexity of assessing its biological activity. While it shows significant potential in technological applications, its environmental implications necessitate further research to mitigate any adverse effects.

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